molecular formula C18H20N4O4S B2976405 methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate CAS No. 1105214-54-7

methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2976405
CAS No.: 1105214-54-7
M. Wt: 388.44
InChI Key: WBLJUBWSHGYYHL-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a pyridazine-based compound featuring a morpholine substituent at the 6-position of the pyridazine ring, a sulfanyl acetamido linker, and a methyl benzoate group at the para position. The morpholine moiety enhances solubility and bioavailability due to its polar oxygen atom, while the pyridazine core and sulfur-containing linker may contribute to interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

methyl 4-[[2-(6-morpholin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-25-18(24)13-2-4-14(5-3-13)19-16(23)12-27-17-7-6-15(20-21-17)22-8-10-26-11-9-22/h2-7H,8-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLJUBWSHGYYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs are identified in the evidence, differing primarily in the substituents on the pyridazine ring. A comparative analysis is presented below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituent on Pyridazine Notable Features
Methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate (Target) Not explicitly provided* ~463† Morpholin-4-yl Polar oxygen in morpholine improves solubility; moderate steric bulk.
Methyl 4-(2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate C₂₄H₂₅N₅O₃S 463.56 4-Phenylpiperazin-1-yl Piperazine introduces basicity; phenyl group increases lipophilicity.
Methyl 4-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate C₁₈H₁₅N₃O₃S₂ 385.46 Thiophen-2-yl Thiophene enhances aromaticity and metabolic stability; lower molecular weight.

*Target compound’s molecular formula inferred from analogs. †Estimated based on analog data.

Key Observations:

Morpholine vs. Piperazine :

  • The morpholine group (oxygen-containing) in the target compound likely offers better aqueous solubility compared to the 4-phenylpiperazine substituent in the analog from , which introduces a basic nitrogen and a lipophilic phenyl group. Piperazine derivatives often exhibit stronger receptor-binding interactions due to their ability to form hydrogen bonds and ionic interactions .
  • The target compound’s molecular weight (~463) is comparable to the piperazine analog, but the absence of a phenyl group may reduce its logP value, favoring pharmacokinetic properties.

Thiophene Substitution :

  • The thiophene-containing analog () has a significantly lower molecular weight (385.46) and higher sulfur content, which may improve membrane permeability and resistance to oxidative metabolism. However, the lack of a nitrogen heterocycle (e.g., morpholine or piperazine) could limit interactions with polar biological targets .
Challenges:

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